molecular formula C17H19N3O2 B13352317 N-(1-cyanocyclohexyl)-2-(4-cyanophenoxy)propanamide

N-(1-cyanocyclohexyl)-2-(4-cyanophenoxy)propanamide

Cat. No.: B13352317
M. Wt: 297.35 g/mol
InChI Key: MBHXDURQAWJVDR-UHFFFAOYSA-N
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Description

N-(1-cyanocyclohexyl)-2-(4-cyanophenoxy)propanamide is a synthetic organic compound that belongs to the class of amides This compound is characterized by the presence of a cyanocyclohexyl group and a cyanophenoxy group attached to a propanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-cyanocyclohexyl)-2-(4-cyanophenoxy)propanamide typically involves the following steps:

    Formation of the cyanocyclohexyl group: This can be achieved by reacting cyclohexylamine with cyanogen bromide under controlled conditions.

    Synthesis of the cyanophenoxy group: This involves the reaction of phenol with cyanogen bromide to form 4-cyanophenol, which is then reacted with an appropriate alkylating agent to form the cyanophenoxy group.

    Coupling reaction: The final step involves coupling the cyanocyclohexyl group with the cyanophenoxy group using a suitable coupling reagent, such as N,N’-dicyclohexylcarbodiimide (DCC), to form the desired propanamide compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity while minimizing by-products and waste.

Chemical Reactions Analysis

Types of Reactions

N-(1-cyanocyclohexyl)-2-(4-cyanophenoxy)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, such as potassium permanganate or chromium trioxide, to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the cyanide groups can be replaced by other nucleophiles, such as halides or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted amides or nitriles.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(1-cyanocyclohexyl)-2-(4-cyanophenoxy)propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    N-(1-cyanocyclohexyl)-2-(4-cyanophenoxy)acetamide: Similar structure but with an acetamide backbone.

    N-(1-cyanocyclohexyl)-2-(4-cyanophenoxy)butanamide: Similar structure but with a butanamide backbone.

Uniqueness

N-(1-cyanocyclohexyl)-2-(4-cyanophenoxy)propanamide is unique due to its specific combination of cyanocyclohexyl and cyanophenoxy groups attached to a propanamide backbone. This unique structure may confer distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C17H19N3O2

Molecular Weight

297.35 g/mol

IUPAC Name

N-(1-cyanocyclohexyl)-2-(4-cyanophenoxy)propanamide

InChI

InChI=1S/C17H19N3O2/c1-13(22-15-7-5-14(11-18)6-8-15)16(21)20-17(12-19)9-3-2-4-10-17/h5-8,13H,2-4,9-10H2,1H3,(H,20,21)

InChI Key

MBHXDURQAWJVDR-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NC1(CCCCC1)C#N)OC2=CC=C(C=C2)C#N

Origin of Product

United States

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